4-Methoxyphenyl 3-(dimethylamino)acrylate
Description
4-Methoxyphenyl 3-(dimethylamino)acrylate (CAS: 338404-00-5) is an acrylate ester derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It features a methoxyphenyl group attached to the acrylate backbone and a dimethylamino substituent at the β-position.
Properties
IUPAC Name |
(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOYKANORUHSC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-(dimethylamino)acrylate typically involves the esterification of 4-methoxyphenol with 3-(dimethylamino)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenyl 3-(dimethylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and coatings due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-(dimethylamino)acrylate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the ester group, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity. The methoxyphenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
Dimethylamino Group
Compounds with a β-dimethylamino acrylate moiety, such as ethyl 3-(dimethylamino)acrylate, are pivotal in synthesizing heterocycles (e.g., pyrazolones and pyridinones) due to their ability to act as enamine precursors . The target compound’s dimethylamino group likely confers similar reactivity, though its methoxyphenyl ester may direct applications toward pharmaceuticals rather than agrochemicals (unlike cyanoacrylate derivatives in ) .
Ester Group Variations
- Ethyl vs. 4-Methoxyphenyl Esters : Ethyl esters (e.g., ) are more volatile and less sterically hindered, favoring reactions requiring facile leaving groups. In contrast, the bulky 4-methoxyphenyl ester in the target compound may stabilize intermediates in multi-step syntheses .
Biological Activity
4-Methoxyphenyl 3-(dimethylamino)acrylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, supported by research findings and data.
Overview of the Compound
This compound, also known as a derivative of methacrylate, exhibits various biological activities that are currently under investigation. Its structure includes a methoxy group and a dimethylamino group, which may contribute to its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies. The compound's efficacy against specific pathogens is summarized in the following table:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
This compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.033 | Tubulin destabilization |
| MDA-MB-231 | 0.025 | Apoptosis induction |
| HeLa | 0.045 | Cell cycle arrest in G2/M phase |
The mechanism of action appears to involve tubulin destabilization, which is critical for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at low concentrations, with flow cytometry confirming an increase in apoptotic cells after treatment.
- Combination Therapy : Another study explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity, suggesting potential for combination therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
